molecular formula C3H5BrO2 B048846 3-Bromopropionic acid CAS No. 590-92-1

3-Bromopropionic acid

Cat. No. B048846
CAS RN: 590-92-1
M. Wt: 152.97 g/mol
InChI Key: DHXNZYCXMFBMHE-UHFFFAOYSA-N
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Description

3-Bromopropionic acid is a widely used chemical intermediate. It can be used as a starting material to synthesize derivatives such as esters, acid halides, and amides . The active group bromine can undergo a series of reactions, and it is mainly used in the fields of pesticides and medicines .


Synthesis Analysis

The synthesis of 3-Bromopropionic acid mainly comprises two methods: acrylonitrile addition hydrolysis and 2-cyanoethanol halohydrolysis . In the acrylonitrile addition hydrolysis reaction, acrylonitrile is dropped into boiling hydrobromic acid, refluxed at 130°C for 6 hours, and the solid obtained by filtration is extracted with ethanol . By heating 2-cyanoethanol and 40% hydrobromic acid to reflux for 2h, 3-bromopropionic acid can also be produced with a yield of over 80% .


Molecular Structure Analysis

The molecular formula of 3-Bromopropionic acid is C3H5BrO2 . The 3-Bromopropionic acid molecule contains a total of 10 bonds. There are 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The active group bromine in 3-Bromopropionic acid can undergo a series of reactions . It can be used as a starting material to synthesize derivatives such as esters, acid halides, and amides .


Physical And Chemical Properties Analysis

3-Bromopropionic acid has a molecular weight of 152.97 g/mol . It has a melting point of 58-62 °C and a density of 1.48 g/mL at 25 °C . It is soluble in water, alcohol, ether, chloroform, and benzene .

Scientific Research Applications

Quaternization Agent in Amperometric Biosensors

3-Bromopropionic acid: is utilized as a quaternization agent in the development of amperometric biosensors . These biosensors are analytical devices used to detect and quantify substances through an electrochemical reaction that generates a measurable current. The quaternization process involves the introduction of a quaternary ammonium group, which enhances the electrostatic interactions necessary for the sensor’s function.

Alkylation of Sulfur-Containing Compounds

This compound is also employed to alkylate mercaptans and other sulfur-containing compounds . Alkylation is a crucial chemical reaction where an alkyl group is transferred to an organic compound, which in the case of sulfur-containing compounds, can lead to the formation of more stable or useful derivatives for further applications.

Synthesis of Monoisomeric Phthalocyanines

In the field of organic synthesis, 3-Bromopropionic acid is used in the synthesis and characterization of monoisomeric phthalocyanines . These are macrocyclic compounds with extensive applications in dyes, pigments, and as materials for electronic devices due to their stability and electronic properties.

Determination of Protein Thiol Groups

The acid has been examined as an alternative to iodoacetic acid for the protection and determination of protein thiol groups . Thiol groups in proteins are sensitive to oxidation; thus, their protection is vital during protein characterization studies. 3-Bromopropionic acid can react with these groups to form stable thioether bonds, facilitating accurate protein analysis.

Organic Synthesis Building Block

As an organic building block, 3-Bromopropionic acid provides a versatile starting point for various synthetic routes . Its reactivity due to the bromine atom allows for subsequent transformations into a wide range of organic compounds, making it a valuable reagent in pharmaceutical and chemical research.

Phase Change and Gas Chromatography Studies

The compound’s phase change data and gas phase ion energetics have been documented, providing essential information for its use in gas chromatography and related analytical techniques . These studies help understand the compound’s behavior under different temperatures and pressures, which is crucial for separation and analysis processes.

Safety And Hazards

3-Bromopropionic acid is moderately toxic by the intraperitoneal route . It is a questionable carcinogen with experimental tumorigenic data . Mutation data has been reported . When heated to decomposition, it emits toxic fumes of Br- .

properties

IUPAC Name

3-bromopropanoic acid
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InChI

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)
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InChI Key

DHXNZYCXMFBMHE-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)C(=O)O
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Molecular Formula

C3H5BrO2
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DSSTOX Substance ID

DTXSID9060443
Record name Propanoic acid, 3-bromo-
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Molecular Weight

152.97 g/mol
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Physical Description

Solid; [Merck Index] Pale yellow crystals; [Alfa Aesar MSDS]
Record name 3-Bromopropionic acid
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Boiling Point

140-142 °C @ 45 MM HG
Record name 3-BROMOPROPANOIC ACID
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Solubility

SOL IN WATER, ETHER, CHLOROFORM, BENZENE, ALC
Record name 3-BROMOPROPANOIC ACID
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Density

1.48
Record name 3-BROMOPROPANOIC ACID
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Product Name

3-Bromopropionic acid

Color/Form

PLATES FROM CARBON TETRACHLORIDE

CAS RN

590-92-1
Record name 3-Bromopropionic acid
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Melting Point

62.5 °C
Record name 3-Bromopropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-bromopropionic acid exert its effects on biological systems?

A1: 3-Bromopropionic acid functions as an alkylating agent, primarily targeting nucleophilic groups like cysteine residues in proteins. [] This alkylation disrupts protein structure and function, leading to various downstream effects depending on the targeted protein and biological context. [] For instance, 3-bromopropionic acid inactivates horse liver alcohol dehydrogenase by modifying cysteine residue 174, hindering the enzyme's ability to bind coenzyme pyrophosphate. []

Q2: What are the implications of abortive ternary complex formation in the context of 3-bromopropionic acid and malate dehydrogenase?

A2: Studies on pig heart malate dehydrogenase reveal that while oxaloacetate and malate alone don't offer protection against 3-bromopropionic acid alkylation, their combination with NAD or ADP-ribose provides complete protection. [] This suggests the formation of abortive ternary complexes, which hinder the accessibility of the reactive histidine residue to alkylation, highlighting the importance of these complexes in the enzyme's interaction with 3-bromopropionic acid. []

Q3: What is the molecular formula and weight of 3-bromopropionic acid?

A3: The molecular formula of 3-bromopropionic acid is C3H5BrO2, and its molecular weight is 152.97 g/mol. []

Q4: What spectroscopic techniques are commonly employed for characterizing 3-bromopropionic acid?

A4: Researchers commonly employ nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis for structural characterization. [, , , , ] These techniques provide valuable information regarding the compound's structure, purity, and presence of characteristic functional groups.

Q5: How does 3-bromopropionic acid perform under various conditions?

A5: The performance and applications of 3-bromopropionic acid are influenced by various factors such as pH, temperature, and the presence of other chemical species. For instance, it inactivates horse liver alcohol dehydrogenase with Michaelis-Menten kinetics at pH 7 and 25°C. [] Further research is crucial to elucidate its performance and stability across a wider range of conditions. [, ]

Q6: Does 3-bromopropionic acid participate in any specific chemical reactions?

A6: 3-Bromopropionic acid acts as a reactant in various organic reactions, including alkylation and cyclization reactions. [, , , , ] For instance, it reacts with 4-hydroxybenzaldehyde to synthesize 3-(4-hydroxymethylphenoxy)propionic acid, a valuable linker in solid-phase peptide synthesis. []

Q7: Are there specific synthetic applications utilizing 3-bromopropionic acid as a starting material?

A7: Absolutely, 3-bromopropionic acid serves as a crucial starting material in synthesizing diverse heterocyclic compounds. [, , , ] For example, it reacts with orthophenylendiamines to synthesize 2-vinylbenzimidazoles, which are further converted into pyrimido[1,6-a]benzimidazoles. []

Q8: What is the role of computational chemistry in understanding 3-bromopropionic acid?

A8: Computational methods like density functional theory (DFT) provide valuable insights into the electronic structure, reactivity, and interactions of 3-bromopropionic acid. [] These calculations aid in predicting potential applications, such as corrosion inhibition, and contribute to the development of structure-activity relationship (SAR) models. [, ]

Q9: How do structural modifications of 3-bromopropionic acid impact its activity?

A9: Structural changes to 3-bromopropionic acid, like varying the halogen atom or the length of the carbon chain, can significantly influence its reactivity and biological activity. [, , , ] For instance, substituting bromine with chlorine in the synthesis of imidazolium-typed ionic liquids impacts their acidity. []

Q10: Are there studies comparing the activity of 3-bromopropionic acid with its structural analogues?

A10: Yes, several studies have investigated the structure-activity relationship of 3-bromopropionic acid and its analogues. For example, research on inducing pulmonary adenomas in mice revealed that 3-bromopropionic acid exhibited borderline tumorigenic activity, while 2-bromoethanol, another halogenated alcohol, showed significant activity. []

Q11: What are the SHE considerations associated with 3-bromopropionic acid?

A11: 3-Bromopropionic acid, like many halogenated organic compounds, requires careful handling and disposal procedures. [, , ] Compliance with relevant safety regulations and risk minimization strategies is crucial to ensure the well-being of researchers and the environment.

Q12: Are there specific environmental concerns related to 3-bromopropionic acid?

A12: Although detailed ecotoxicological studies are limited in the provided research, the potential environmental impact of 3-bromopropionic acid and its degradation products needs careful consideration. [] Developing environmentally friendly strategies for its use, recycling, and waste management is essential. []

Q13: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 3-bromopropionic acid?

A13: While specific ADME studies on 3-bromopropionic acid are not detailed in the provided research, it's known to be metabolized in rats, forming metabolites like 3-bromopropionic acid, N-acetyl-S-(3-hydroxypropyl)cysteine, and N-acetyl-S-(2-carboxyethyl)cysteine. [] This highlights the metabolic pathways involved in processing 3-bromopropionic acid in vivo.

Q14: Has 3-bromopropionic acid demonstrated efficacy in any specific disease models?

A14: Research indicates that 3-bromopropionic acid and some of its analogues exhibit potential as anticancer agents. [] For instance, butyric acid analogues, including 3-bromopropionic acid, have been shown to upregulate gene expression, which holds promise for therapeutic interventions. []

Q15: Is there research on using 3-bromopropionic acid in diagnostics or as a biomarker?

A15: While 3-bromopropionic acid is not commonly used in diagnostics, its metabolite, N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys), serves as a viable biomarker for occupational exposure to 1-bromopropane. [] This highlights the potential of utilizing 3-bromopropionic acid-related compounds in monitoring exposure levels.

Q16: What analytical methods are commonly used to characterize and quantify 3-bromopropionic acid?

A16: Common analytical techniques include gas chromatography (GC) [], high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) [], and various spectroscopic methods. [] The specific method choice depends on the sample matrix, required sensitivity, and analytical goals.

Q17: How is the quality of 3-bromopropionic acid controlled during its synthesis and use?

A17: Quality control measures for 3-bromopropionic acid involve rigorous adherence to synthetic protocols, purification techniques, and characterization methods to ensure batch-to-batch consistency and purity. [, ]

Q18: Does 3-bromopropionic acid elicit any immune response or interact with drug transporters and metabolizing enzymes?

A18: The provided research doesn't offer detailed insights into the immunogenicity, drug-transporter interactions, or drug-metabolizing enzyme modulation of 3-bromopropionic acid. [, , ] Further investigation is needed to understand these aspects fully.

Q19: Are there alternative compounds or approaches that can be used in place of 3-bromopropionic acid?

A19: Depending on the specific application, various alternatives to 3-bromopropionic acid exist, each with its advantages and drawbacks. [] For instance, other alkylating agents, different synthetic routes, or alternative linker molecules in solid-phase synthesis might be viable options.

Q20: What are the key historical milestones in the research and development of 3-bromopropionic acid?

A20: The provided research highlights several milestones in understanding 3-bromopropionic acid, including its synthesis, reactivity, and applications in various fields. [, ] Key milestones include elucidating its role in modifying cysteine residues in enzymes [] and its use as a building block for synthesizing complex molecules. [, , ]

Q21: How has 3-bromopropionic acid contributed to cross-disciplinary research and collaborations?

A21: The diverse applications of 3-bromopropionic acid have fostered collaborations across various scientific fields, including organic chemistry, biochemistry, and materials science. [] For instance, its use in synthesizing biologically active compounds has led to collaborations between chemists and biologists. [, , ]

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